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Compound of Interest

5-Methoxy-benzo[d]isoxazole-3-
Compound Name:
carboxylic acid

Cat. No.: B172885

Heterocyclic compounds form the bedrock of medicinal chemistry, providing the structural
diversity and physicochemical properties essential for biological activity. Among these, the
benzisoxazole scaffold has emerged as a "privileged structure," a molecular framework that is
recurrently found in potent, biologically active compounds.[1] Its unique combination of
aromaticity, hydrogen bonding capability, and conformational rigidity makes it an ideal starting
point for the design of novel therapeutics.

This guide focuses on a specific, functionalized derivative: 5-Methoxy-benzo[d]isoxazole-3-
carboxylic acid. This molecule is not merely a static chemical entity but a versatile building
block for research and development. The presence of three key functional groups—the
benzisoxazole core, a methoxy substituent, and a carboxylic acid handle—provides a rich
platform for chemical modification and exploration of structure-activity relationships (SAR). We
will delve into the core chemical properties, analytical characterization, synthesis, reactivity,
and potential applications of this compound, providing a technical foundation for researchers,
scientists, and drug development professionals.

PART 1: Core Physicochemical and Spectroscopic
Profile

A thorough understanding of a molecule's fundamental properties is the mandatory first step in
any research endeavor. These properties dictate handling, formulation, and analytical
strategies.
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Physicochemical Data Summary

The core physicochemical properties of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid are
summarized below. It is important to note that while some data is available from commercial
suppliers, properties like melting point and pKa can vary based on purity and experimental

conditions.

Property Value | Description Source | Rationale

CAS Number 108805-39-6 [2][3]

Molecular Formula CoH7NO4 Based on structure

Molecular Weight 193.16 g/mol [4]

Appearance White to off-white solid [5]

- Soluble in DMSO, Methanol
Solubility ) [5]
(Slightly)

The carboxylic acid group is
the primary acidic center. Its
acidity is comparable to

pKa Estimated 4-5 benzoic acid but can be

influenced by the electron-
withdrawing nature of the

isoxazole ring.[6]

Analytical Characterization: A Validating System

Confirming the identity and purity of a compound is hon-negotiable. A combination of
spectroscopic and chromatographic techniques provides a self-validating system to ensure the
material's integrity.

The following diagram outlines a standard workflow for the complete characterization of a new
batch of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid.
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Batch Characterization Workflow
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Caption: Standard workflow for analytical characterization.

e 1H NMR (Proton NMR): In a suitable deuterated solvent (e.g., DMSO-ds), the spectrum is

expected to show:
o Abroad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm).
o Asinglet for the methoxy group protons (-OCHs) around 3.8-4.0 ppm.

o Distinct signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three
protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) would
confirm the 5-methoxy substitution pattern.

e 13C NMR (Carbon NMR): The spectrum would display nine distinct carbon signals, including
the carboxyl carbon (~160-170 ppm), carbons of the benzisoxazole core, and the methoxy
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carbon (~55-60 ppm).

o Mass Spectrometry (MS): Using electrospray ionization in negative mode (ESI-), the primary
ion observed would be the [M-H]~ ion, confirming the molecular weight of 193.16.

This protocol describes a standard method for assessing the purity of the title compound. The
causality behind this choice is its high resolution, sensitivity, and quantitative accuracy, making
it the industry standard for purity analysis.

 Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with
a UV detector and a C18 reverse-phase column.

o Mobile Phase Preparation:
o Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
o Mobile Phase B: 0.1% TFA in Acetonitrile.

o Rationale: A reverse-phase C18 column is chosen for its versatility with moderately polar
organic molecules. The acidic mobile phase (TFA) ensures that the carboxylic acid is
protonated, leading to sharp, symmetrical peaks.

o Sample Preparation: Accurately weigh ~1 mg of 5-Methoxy-benzo[d]isoxazole-3-
carboxylic acid and dissolve it in 1 mL of a 1:1 mixture of Acetonitrile and Water to create a
1 mg/mL stock solution.

o Chromatographic Conditions:

[e]

Column: C18, 4.6 x 150 mm, 5 pm particle size.

Flow Rate: 1.0 mL/min.

o

[¢]

Detection Wavelength: 254 nm (a common wavelength for aromatic compounds).

[¢]

Injection Volume: 10 pL.

[e]

Gradient: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point
for method development.
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e Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the
percentage of the main peak area relative to the total area of all peaks in the chromatogram.

PART 2: Synthesis and Chemical Reactivity

The utility of a chemical building block is defined by its synthesis and its predictable reactivity.

Proposed Synthetic Pathway

While multiple synthetic routes to benzisoxazoles exist, a common and reliable method
proceeds from a substituted salicylaldehyde derivative. The following workflow illustrates a
plausible synthesis for 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid.
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Proposed Synthetic Workflow

2-Hydroxy-5-methoxy-
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Step 1: Oximation
(Hydroxylamine)

Step 2: Oxidative Cyclization
(e.g., with a mild oxidant)

Step 3: Carboxylation
(e.g., Lithiation followed by CO2 quench)

5-Methoxy-benzo[d]isoxazole-
3-carboxylic acid

Click to download full resolution via product page

Caption: A plausible multi-step synthesis pathway.

Experimental Protocol: A General Synthetic Method
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This protocol is a generalized procedure adapted from known methods for synthesizing
benzisoxazole derivatives.

o Step 1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde Oxime.

(¢]

Dissolve 2-hydroxy-5-methoxybenzaldehyde (1 equivalent) in ethanol.

o Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium
acetate (1.2 equivalents).

o Rationale: The sodium acetate acts as a base to liberate free hydroxylamine from its
hydrochloride salt, which then reacts with the aldehyde to form the oxime.

o Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates the
consumption of the starting aldehyde.

o Pour the reaction mixture into cold water to precipitate the oxime, which is then filtered,
washed, and dried.

e Step 2: Cyclization to 5-Methoxy-benzo[d]isoxazole.

o

Suspend the dried oxime (1 equivalent) in a suitable solvent like acetic acid.

o Add a mild oxidizing agent (e.g., sodium hypochlorite solution) dropwise while maintaining
the temperature below 30°C.

o Rationale: The oxidant facilitates the intramolecular cyclization by removing hydrogen
atoms, leading to the formation of the N-O bond of the isoxazole ring.

o Monitor the reaction by TLC. Upon completion, neutralize the mixture and extract the
product with a suitable organic solvent (e.g., ethyl acetate).

o Purify the crude product by column chromatography.
o Step 3: Carboxylation at the 3-position.

o Dissolve the 5-Methoxy-benzo[d]isoxazole (1 equivalent) in anhydrous THF and cool to
-78°C under an inert atmosphere (e.g., Nitrogen or Argon).
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o Add a strong base such as n-butyllithium (1.1 equivalents) dropwise. This selectively
deprotonates the C3 position of the isoxazole ring.

o Rationale: The C3 proton of the isoxazole ring is the most acidic proton and can be
removed by a strong base to form a lithiated intermediate.

o After stirring for 1 hour, bubble dry carbon dioxide gas through the solution or add crushed
dry ice.

o Allow the reaction to warm to room temperature, then quench with a saturated aqueous
solution of ammonium chloride.

o Acidify the aqueous layer with HCI to precipitate the carboxylic acid product.

o Filter, wash with cold water, and dry to yield the final product. Recrystallization may be
necessary for further purification.

Chemical Reactivity

e The Benzisoxazole Ring: The ring is aromatic and relatively stable.[7] However, the N-O
bond is the weakest link and can be cleaved under certain reductive conditions or by strong
bases, leading to ring-opening.[7][8][9] Electrophilic substitution (e.g., nitration, bromination)
typically occurs on the benzene ring, with the position directed by the methoxy group.[10]

o The Carboxylic Acid Group: This functional group undergoes typical reactions of carboxylic
acids, including:

o Esterification: Reaction with alcohols under acidic conditions.

o Amide Bond Formation: Activation (e.g., with EDCI/HOBt or conversion to an acyl chloride)
followed by reaction with an amine. This is a critical reaction for extending the molecule in
drug discovery programs.[11]

o The Methoxy Group: As an electron-donating group, it activates the benzene ring towards
electrophilic aromatic substitution, primarily at the ortho and para positions (C4 and C6).
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PART 3: Applications in Research and Drug
Development

5-Methoxy-benzo[d]isoxazole-3-carboxylic acid is not an end-product but a strategic starting
point. Its value lies in its potential as a scaffold for building novel molecules with therapeutic

potential.

A Privileged Scaffold in Medicinal Chemistry

The benzisoxazole core is found in several marketed drugs, highlighting its clinical and
commercial relevance.[1][7]

» Antipsychotics: Risperidone and Paliperidone.
e Anticonvulsants: Zonisamide.

The presence of this core in the title compound immediately suggests its potential as a building
block for developing agents targeting the central nervous system.[1][12]

Logical Framework for Application

The structure of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid lends itself to a logical drug

discovery process.

Potential Therapeutic Areas Rationale / Modification Strategy

Amide library synthesis

CNS activity of scaffold;
Modulate lipophilicity.

‘»{ imic ial Agents } { Inhibition of essential microbial enzymes.

Core Carboxylic Acid

Core Scaffold: 5-Meth i lic acid Methoxy Group Anticonvulsant / CNS Agents

]
2 |a

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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